Nitrendipine M (dehydro)

Description

Structure

3D Structure

Properties

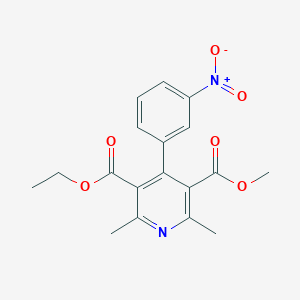

IUPAC Name |

3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVABIPGJLMET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237599 |

Source

|

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89267-41-4 |

Source

|

| Record name | Bay-m 4786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bay-m 4786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Characterization of Dehydro-Nitrendipine (Nitrendipine M)

Foreword: The Imperative of Metabolite Characterization in Drug Development

In the landscape of modern drug development, a thorough understanding of a drug's metabolic fate is not merely a regulatory checkbox but a cornerstone of ensuring its safety and efficacy. The biotransformation of a parent drug into its metabolites can significantly alter its pharmacological and toxicological profile. Nitrendipine, a dihydropyridine calcium channel blocker, is a case in point.[1][2] A significant pathway in its metabolism is the dehydrogenation of its dihydropyridine ring, leading to the formation of its primary and major metabolite, dehydro-nitrendipine, often designated as Nitrendipine M.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the chemical characterization of this critical metabolite, reflecting the rigorous standards demanded in the pharmaceutical industry.

The Metabolic Genesis of Dehydro-Nitrendipine

Nitrendipine undergoes extensive hepatic first-pass metabolism.[6][7] The principal biotransformation is an oxidation reaction that converts the 1,4-dihydropyridine core into a pyridine ring, yielding dehydro-nitrendipine.[4][5] This process is a common metabolic pathway for dihydropyridine-class drugs.[8] The resulting metabolite is generally considered pharmacologically inactive or significantly less active than the parent compound.[9]

The diagram below illustrates this primary metabolic conversion:

Caption: Metabolic pathway of Nitrendipine to Dehydro-Nitrendipine.

Physicochemical Properties and Reference Standards

Accurate characterization begins with a well-defined reference standard. The synthesis of dehydro-nitrendipine can be achieved through controlled chemical oxidation of nitrendipine, providing the necessary material for developing and validating analytical methods.[5][10]

Table 1: Physicochemical Properties of Nitrendipine and Dehydro-Nitrendipine

| Property | Nitrendipine | Dehydro-Nitrendipine (Nitrendipine M) |

| Molecular Formula | C₁₈H₂₀N₂O₆[1] | C₁₈H₁₈N₂O₆ |

| Molecular Weight | 360.36 g/mol [11] | 358.35 g/mol |

| Chemical Structure | 1,4-dihydropyridine ring | Pyridine ring |

| Solubility | Relatively insoluble in water[2] | Generally more polar than Nitrendipine |

Chromatographic Separation: The Foundation of Analysis

The cornerstone of quantifying and isolating dehydro-nitrendipine from its parent drug and other metabolites is high-performance liquid chromatography (HPLC). The key to a successful separation lies in exploiting the polarity differences between the compounds.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the non-polar nature of nitrendipine and the increased polarity of its dehydro metabolite. A C18 column provides the necessary hydrophobic stationary phase to retain nitrendipine, while a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer allows for the differential elution of the parent drug and its more polar metabolite.

Experimental Protocol: RP-HPLC Method Development

-

Column Selection: A Zorbax SB C18 column or equivalent is a suitable starting point.[3]

-

Mobile Phase Optimization:

-

Begin with a mobile phase of methanol and water (e.g., 75:25, v/v).[12]

-

Adjust the organic-to-aqueous ratio to achieve optimal resolution between nitrendipine and dehydro-nitrendipine. A gradient elution may be necessary if other metabolites are present.

-

-

Detection: UV detection at a wavelength of approximately 236 nm or 353 nm is appropriate for both compounds.[11]

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

The following diagram outlines the HPLC workflow:

Caption: Workflow for HPLC analysis of Nitrendipine and its metabolite.

Mass Spectrometry: Unveiling the Molecular Identity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive identification and structural elucidation of metabolites.[13][14]

Ionization Techniques and Rationale

Atmospheric pressure chemical ionization (APCI) in positive ion mode has been successfully employed for the analysis of nitrendipine and its dehydro metabolite.[3][12] This technique is well-suited for moderately polar compounds and provides robust ionization. Electrospray ionization (ESI) is also a viable alternative.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry is crucial for confirming the structure of dehydro-nitrendipine. By selecting the precursor ion corresponding to the metabolite's mass-to-charge ratio (m/z) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" provides a high degree of confidence in the structural assignment.

Table 2: Exemplary LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Positive APCI[3] | Proven efficacy for these analytes. |

| Detection Mode | Selected Reaction Monitoring (SRM)[3] | Enhances sensitivity and selectivity for quantitative analysis. |

| Collision Gas | Argon | Standard for CID. |

| Linear Range | 0.2-20 ng/mL for Dehydro-nitrendipine[3] | Demonstrates the sensitivity of the method. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous structural information by probing the chemical environment of each atom in the molecule.[13]

The Power of ¹H and ¹³C NMR

-

¹H NMR: Proton NMR spectra will reveal key differences between nitrendipine and its dehydro metabolite. The most notable change will be the disappearance of the proton signal associated with the N-H of the dihydropyridine ring and the appearance of aromatic proton signals characteristic of the newly formed pyridine ring.[10]

-

¹³C NMR: Carbon NMR will corroborate these findings, showing shifts in the carbon signals of the heterocyclic ring consistent with the change from a dihydropyridine to a pyridine structure.

2D NMR Techniques for Complete Assignment

For a comprehensive structural assignment, 2D NMR experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques establish correlations between protons and their directly attached carbons (HMQC) and between protons and carbons separated by two or three bonds (HMBC), allowing for the complete and unambiguous assignment of all signals in the spectra.[15]

Forced Degradation Studies: Simulating Stability and Identifying Degradants

Forced degradation studies are a regulatory requirement and a critical component of characterizing a drug substance.[16] These studies involve subjecting the drug to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation.[10][16]

Causality in Experimental Design

The conditions for forced degradation are chosen to mimic potential storage and physiological environments. For nitrendipine, a known photodegradable compound, photostability studies are particularly important.[8][10][17] The major degradation product under these stress conditions is often dehydro-nitrendipine, confirming this pathway as a primary route of degradation.[8][10][18]

Protocol for a Forced Degradation Study

-

Prepare Solutions: Dissolve nitrendipine in appropriate solvents.

-

Stress Conditions:

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Ensure that the chromatographic peak for nitrendipine is pure and that the sum of the parent drug and all degradation products accounts for the initial amount of the drug.

The logical flow of a forced degradation study is depicted below:

Caption: Logical workflow for a forced degradation study.

Conclusion: A Multi-faceted Approach to Characterization

The chemical characterization of dehydro-nitrendipine is a multi-disciplinary endeavor that integrates separation science, mass spectrometry, and NMR spectroscopy. A logical, stepwise approach, beginning with robust chromatographic separation and culminating in definitive spectroscopic identification, is paramount. This comprehensive characterization is not only essential for regulatory compliance but also provides fundamental insights into the metabolic profile and stability of nitrendipine, ultimately contributing to the development of safer and more effective medicines.

References

-

Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. [Link]

-

Biotransformation of nitrendipine in rat, dog, and mouse. Arzneimittelforschung. [Link]

-

Nitrendipine. Wikipedia. [Link]

-

Bioequivalence and metabolism of nitrendipine administered orally to healthy volunteers. Journal of Cardiovascular Pharmacology. [Link]

-

Nitrendipine: identification and synthesis of main metabolites. Arzneimittelforschung. [Link]

-

Quantitative Determination of Nitrendipine in Human Plasma Using High-Performance Liquid Chromatography-Mass Spectrometry. Arzneimittelforschung. [Link]

-

Nitrendipine: Uses, Dosage, Side Effects and More. MIMS Hong Kong. [Link]

-

The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs. Arzneimittelforschung. [Link]

-

Bioequivalence and Metabolism of Nitrendipine Administered Orally to Healthy Volunteers. Journal of Cardiovascular Pharmacology. [Link]

-

Nitrendipine. PubChem. [Link]

-

Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Time-course of hydrolytic products from (A) nitrendipine and (B) nisoldipine at 5 × 10 − 5 M and pH 10. ResearchGate. [Link]

-

Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]

-

Analytical strategies for identifying drug metabolites. Medicinal Research Reviews. [Link]

-

Forced degradation and impurity profiling: a review. TrAC Trends in Analytical Chemistry. [Link]

-

Analytical strategies for identifying drug metabolites. ResearchGate. [Link]

-

NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

-

Nitrendipine. DrugFuture. [Link]

-

Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms. Analytical Sciences. [Link]

Sources

- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrendipine [drugfuture.com]

- 3. Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of nitrendipine in rat, dog, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrendipine: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Nitrendipine - Wikipedia [en.wikipedia.org]

- 10. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Quantitative determination of nitrendipine in human plasma using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. library.dphen1.com [library.dphen1.com]

- 17. Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Dehydro-nitrendipine

Executive Summary

Dehydro-nitrendipine, the primary pyridine metabolite of the L-type calcium channel blocker nitrendipine, presents a fascinating case for detailed in vitro characterization. While the parent compound, nitrendipine, is a well-documented antagonist of L-type calcium channels, the functional activities of its metabolites are less understood. This guide provides a comprehensive framework for the in vitro investigation of dehydro-nitrendipine's mechanism of action, focusing on two primary potential targets: the L-type calcium channel and the enzyme aromatase (CYP19A1). This document moves beyond a simple recitation of facts to provide a strategic, causality-driven approach to experimental design, data interpretation, and mechanistic elucidation. We will detail the requisite protocols, from radioligand binding and electrophysiological assays to enzymatic inhibition studies, offering a complete roadmap for a thorough in vitro assessment.

Introduction: The Rationale for a Deeper Mechanistic Dive

Nitrendipine is a member of the dihydropyridine class of calcium channel blockers, primarily used in the management of hypertension.[1] Its mechanism revolves around the inhibition of L-type calcium channels, which are crucial for excitation-contraction coupling in smooth and cardiac muscle.[2][3] Upon administration, nitrendipine is extensively metabolized in the liver, with dehydro-nitrendipine, its oxidized pyridine analog, being a major metabolite.[4] While often considered less active or inactive compared to its parent compound with respect to calcium channel blockade, a comprehensive in vitro characterization is essential to fully understand its pharmacological profile.

Furthermore, the structural similarities of some dihydropyridine-related compounds to known aromatase inhibitors warrant an investigation into this potential secondary mechanism of action. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer.[1][5] A compound with a dual mechanism of action—even if one is significantly weaker than the other—could have unforeseen therapeutic potential or off-target effects.

This guide, therefore, outlines the necessary in vitro studies to definitively characterize the interaction of dehydro-nitrendipine with both L-type calcium channels and aromatase.

Mechanism I: L-Type Calcium Channel Modulation

The canonical target for dihydropyridines is the L-type voltage-gated calcium channel.[6] A thorough in vitro investigation of dehydro-nitrendipine's effect on this channel is the logical first step in its characterization.

Radioligand Binding Assays: Quantifying Affinity for the Target

Radioligand binding assays are a robust method for determining the affinity of a test compound for a specific receptor.[7][8] In this case, we would perform competitive binding assays to measure the ability of dehydro-nitrendipine to displace a known high-affinity radiolabeled dihydropyridine, such as [³H]nitrendipine, from membrane preparations rich in L-type calcium channels (e.g., from rat heart or brain).[4][9]

Table 1: Representative Binding Affinities of Dihydropyridines for L-type Calcium Channels

| Compound | Kd (nM) | Tissue Source | Reference |

| [³H]nitrendipine | 1 | Cerebellar Granule Cells | [4] |

| Nifedipine | - | - | - |

| Bay K 8644 | - | - | - |

-

Membrane Preparation: Homogenize tissue (e.g., rat cardiac ventricle) in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]nitrendipine (typically at or below its Kd), and a range of concentrations of dehydro-nitrendipine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]nitrendipine against the log concentration of dehydro-nitrendipine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology: Direct Measurement of Channel Function

While binding assays reveal affinity, they do not provide information on the functional consequences of that binding (i.e., antagonism, agonism, or no effect). Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel currents.[10][11] This technique would be applied to cells expressing L-type calcium channels, such as primary cardiomyocytes or a cell line like HEK293 stably expressing the channel.

-

Cell Preparation: Plate cells on glass coverslips at a low density to allow for the isolation of single cells.

-

Recording Setup: Mount a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., Ba²⁺) and blockers for other channels (e.g., Na⁺ and K⁺ channels).

-

Patch Pipette: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an internal solution.

-

Seal Formation: Under microscopic guidance, carefully bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Protocol and Data Acquisition: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit inward L-type calcium channel currents. Record the currents before and after the application of various concentrations of dehydro-nitrendipine to the external solution.

-

Data Analysis: Measure the peak current amplitude at each voltage step. Plot the current-voltage (I-V) relationship. Generate a concentration-response curve by plotting the percentage of current inhibition against the log concentration of dehydro-nitrendipine to determine the IC₅₀.

Caption: Competitive vs. Non-competitive Enzyme Inhibition.

By analyzing the data using double-reciprocal plots (Lineweaver-Burk plots), the mode of inhibition and the inhibition constant (Ki) can be determined.

Discussion: Synthesizing a Mechanistic Portrait

The experimental framework outlined above will provide a comprehensive in vitro profile of dehydro-nitrendipine. The expected outcome is a confirmation of significantly reduced activity at the L-type calcium channel compared to its parent compound, nitrendipine. The investigation into aromatase inhibition will either reveal a novel secondary mechanism of action or definitively rule it out.

Should dehydro-nitrendipine exhibit dual activity, the relative potencies (IC₅₀ and Ki values) for each target will be critical. A compound that weakly inhibits both L-type calcium channels and aromatase could have a complex pharmacological profile, potentially contributing to the overall effects of nitrendipine therapy in ways that are not currently appreciated. Conversely, a lack of significant activity at either target would solidify its status as an inactive metabolite, important for pharmacokinetic and drug metabolism studies.

Conclusion

A rigorous, multi-faceted in vitro investigation is paramount to fully understanding the mechanism of action of dehydro-nitrendipine. The combination of radioligand binding, electrophysiology, and enzymatic assays described in this guide provides a clear and robust pathway to achieving this. By moving from target affinity to functional modulation and exploring potential secondary targets, researchers can build a complete and accurate pharmacological profile of this key metabolite, contributing to a deeper understanding of dihydropyridine pharmacology.

References

- Grube, M., et al. (2001). New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta. Journal of Enzyme Inhibition, 16(4), 335-343.

- Chen, S., et al. (2017). AroER Tri-Screen Is a Biologically Relevant Assay for Endocrine Disrupting Chemicals Modulating the Activity of Aromatase and/or the Estrogen Receptor. Environmental Science & Technology, 51(2), 991-999.

- Wang, Y., et al. (2022). QSAR modeling on aromatase inhibitory activity of 23 triazole fungicides by tritium-water release assay. Ecotoxicology and Environmental Safety, 241, 113797.

- Blystone, C. R., et al. (2011). A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations. Journal of Applied Toxicology, 31(7), 645-652.

- Auchus, R. J., & Miller, W. L. (2008). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry, 283(44), 30035-30044.

- BenchChem. (n.d.). L-Type Calcium Channel Blockers. Technical Support Center.

- Meyer, H., et al. (1985). Nitrendipine: identification and synthesis of main metabolites. Arzneimittelforschung, 35(6), 964-971.

- Wei, X. Y., et al. (1992). Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions. The Journal of Pharmacology and Experimental Therapeutics, 261(2), 664-672.

- Kettmann, V., et al. (1996). Radioligand binding studies on some dihydropyridine analogues as probes of the dihydropyridine receptor. Pharmazie, 51(10), 747-750.

- Bruno, R. D., & Njar, V. C. (2007). Aromatase inhibition by 5-substituted pyrimidines and dihydropyrimidines. Journal of Steroid Biochemistry and Molecular Biology, 105(1-5), 87-99.

- Creative Bioarray. (n.d.). Radioligand Binding Assay.

- Triggle, D. J. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S968-S974.

- Johnson, J. D., & Fugman, D. A. (1983). The interaction of dihydropyridine calcium channel blockers with calmodulin and calmodulin inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 226(2), 330-334.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Oncodesign Services. (n.d.). Radioligand Binding Assay.

- Regulla, S., et al. (1991). Identification of the site of interaction of the dihydropyridine channel blockers nitrendipine and azidopine with the calcium-channel alpha 1 subunit. The EMBO Journal, 10(1), 45-49.

- Jobling, P., et al. (1999). Electrophysiological roles of L-type channels in different classes of guinea pig sympathetic neuron. Journal of Neurophysiology, 82(2), 818-829.

- Patsnap Synapse. (2024).

- El-Gamal, M. I., et al. (2022). Pyridine based dual binding site aromatase (CYP19A1) inhibitors. RSC Medicinal Chemistry, 13(9), 1121-1130.

- Stante, L., et al. (2001). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(4), 369-375.

- ResearchGate. (n.d.).

- PharmaEd Insights. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker.

- Wikipedia. (n.d.). Nitrendipine.

- Yeung, P. K., et al. (1990). Bioequivalence and Metabolism of Nitrendipine Administered Orally to Healthy Volunteers. Biopharmaceutics & Drug Disposition, 11(1), 39-51.

- Gobbi, S., et al. (2009). Selective Inhibition of Aromatase by a Dihydroisocoumarin from Xyris pterygoblephara.

- Liu, Y., et al. (2001). Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 935-942.

- Kim, H. J., et al. (2005). P450 aromatase inhibition assay using a competitive ELISA. Journal of Immunological Methods, 307(1-2), 172-178.

- Cantor, E. H., et al. (1984). Interaction of calcium channel blockers with non-neuronal benzodiazepine binding sites. The Journal of Pharmacology and Experimental Therapeutics, 231(3), 612-617.

- Krol, G. J., et al. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S6-S10.

- Szaefer, H., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 999.

- Al-Ishaq, R. K., et al. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. Molecules, 28(9), 3691.

- Wikipedia. (n.d.). L-type calcium channel.

- BioIVT. (n.d.). Drug Metabolism Assays.

- Baxendale, I. R., et al. (2022). Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. Journal of Medicinal Chemistry, 65(13), 9036-9053.

- van der Woude, H., et al. (2014). Natural Product Compounds with Aromatase Inhibitory Activity: An Update. Current Medicinal Chemistry, 21(19), 2138-2155.

- Lipscombe, D., et al. (2004). L-Type Calcium Channels.

- Nocentini, A., et al. (2023). Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. International Journal of Molecular Sciences, 24(7), 6431.

Sources

- 1. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrendipine - Wikipedia [en.wikipedia.org]

- 3. Dihydropyridine binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatase inhibition increases blood pressure and markers of renal injury in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug and hormone interactions of aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of Aromatase by a Dihydroisocoumarin from Xyris pterygoblephara - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-gated L-type calcium channel Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Nitrendipine and its Dehydrogenated Metabolite, Nitrendipine M

A Senior Application Scientist's Synthesis of Core Mechanisms, Comparative Pharmacology, and Validated Experimental Protocols

Foreword: Beyond the Label of Inactivity

For drug development professionals and researchers, understanding the complete pharmacological profile of a drug and its metabolites is paramount. Nitrendipine, a dihydropyridine calcium channel blocker, is a well-established antihypertensive agent.[1] Its primary metabolic fate is dehydrogenation to its pyridine analogue, commonly referred to as Nitrendipine M (dehydro). While often summarily dismissed as an "inactive" metabolite, a deeper, more critical examination is warranted for a comprehensive understanding of nitrendipine's in vivo disposition and to definitively rule out any residual or alternative biological effects.

This guide provides a detailed exploration of the biological activity of nitrendipine and its dehydro metabolite. We will delve into the core mechanism of action, the metabolic transformation, and critically, present detailed, field-proven experimental protocols to enable researchers to independently verify and further explore the pharmacological characteristics of these compounds. Our approach is grounded in scientific integrity, providing not just the "what" but the "why" behind experimental choices, ensuring a robust and reproducible understanding.

Section 1: The Parent Compound - Nitrendipine's Mechanism of Action

Nitrendipine exerts its therapeutic effect through the potent and selective blockade of L-type voltage-gated calcium channels (Ca_v1.2).[2] These channels are crucial for the regulation of vascular smooth muscle tone and cardiac contractility.[2]

The L-type Calcium Channel: A Primer

The L-type calcium channel is a heteromultimeric protein complex, with the α1 subunit forming the central pore through which calcium ions pass.[3] It is the α1 subunit that is the primary target of dihydropyridine drugs like nitrendipine.[2] The influx of extracellular calcium through these channels triggers a cascade of events leading to the contraction of smooth muscle cells in blood vessels.[2]

Nitrendipine's Modus Operandi

Nitrendipine, upon administration, binds to a specific site on the α1 subunit of the L-type calcium channel.[2] This binding is stereoselective, with the S-enantiomer being the more pharmacologically active form. This interaction does not physically occlude the pore but rather allosterically modulates the channel's gating properties. It stabilizes the channel in an inactivated state, thereby reducing the probability of it opening in response to membrane depolarization.[4] The consequence is a diminished influx of calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[2][5]

Off-Target Activities of Nitrendipine

Beyond its primary action on L-type calcium channels, nitrendipine has been reported to exhibit antagonist activity at the mineralocorticoid receptor.[4] While the clinical significance of this finding is still under investigation, it highlights the importance of comprehensive pharmacological profiling.

Section 2: The Metabolic Transformation - The Genesis of Nitrendipine M (dehydro)

The metabolic conversion of nitrendipine to its dehydro metabolite is a critical determinant of its pharmacokinetic profile and duration of action.

The Dehydrogenation Pathway

The primary metabolic pathway for nitrendipine is the oxidation of its dihydropyridine ring to a pyridine ring, a reaction catalyzed predominantly by cytochrome P450 enzymes in the liver.[6] This transformation results in the formation of Nitrendipine M (dehydro).

Diagram: Metabolic Conversion of Nitrendipine

Caption: Metabolic pathway of Nitrendipine to its dehydro metabolite.

The Biological Significance of Dehydrogenation

Section 3: Comparative Pharmacology - A Data-Driven Perspective

While direct comparative data for the dehydro metabolite is scarce, we can infer its lack of activity from the established pharmacology of nitrendipine and the structural requirements for dihydropyridine activity.

| Compound | Target | Activity | IC50 (nM) | Reference |

| Nitrendipine | L-type Calcium Channel (Ca_v1.2) | Antagonist | ~21 | [7] |

| Nitrendipine M (dehydro) | L-type Calcium Channel (Ca_v1.2) | Presumed Inactive | Not Reported | - |

Note: The IC50 value for nitrendipine can vary depending on the experimental conditions. The value presented is from an in-vitro study on isolated rabbit heart.[7] The activity of Nitrendipine M (dehydro) is presumed to be negligible based on the structural requirements for dihydropyridine binding.

Section 4: Experimental Protocols for a Self-Validating System

To empower researchers to independently assess the biological activity of nitrendipine and its metabolites, we provide detailed, step-by-step protocols for two key assays.

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Current Analysis

This gold-standard technique allows for the direct measurement of ion channel activity in living cells.

Diagram: Whole-Cell Patch Clamp Workflow

Caption: Workflow for whole-cell patch clamp analysis.

Step-by-Step Protocol:

-

Cell Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (α1C, β2, and α2δ).

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

-

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

-

Rationale: Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation. Cesium and TEA are used to block potassium channels.[8]

-

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy cell and form a high-resistance (>1 GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.

-

Record a stable baseline current for at least 3 minutes.

-

-

Drug Application:

-

Prepare stock solutions of nitrendipine and Nitrendipine M (dehydro) in DMSO.

-

Dilute the stock solutions in the external solution to the desired final concentrations.

-

Perfuse the recording chamber with the drug-containing solution.

-

-

Data Analysis:

-

Measure the peak inward current before and after drug application.

-

Calculate the percentage of current inhibition for each concentration.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Ex Vivo Aortic Ring Vasodilation Assay

This assay provides a functional measure of a compound's ability to relax pre-constricted blood vessels.

Diagram: Aortic Ring Assay Workflow

Sources

- 1. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]

- 3. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Nitrendipine: A Focus on CYP3A4-Mediated Dehydrogenation

Here is an in-depth technical guide on the in vitro metabolism of nitrendipine to dehydro-nitrendipine.

Prepared by: Gemini, Senior Application Scientist

Abstract

The Biochemical Foundation: From Dihydropyridine to Pyridine

The conversion of nitrendipine to dehydro-nitrendipine is a classic dehydrogenation reaction. This is not a spontaneous process but one catalyzed by a specific family of enzymes.

The Cytochrome P450 Superfamily

Cytochrome P450 (CYP) enzymes are heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including over 50% of clinically used drugs.[6][8] They are the primary drivers of Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion.[9] The oxidation of the dihydropyridine ring of drugs like nitrendipine and the structurally similar nifedipine is a hallmark reaction of this enzyme superfamily.[6][10]

Pinpointing the Isoform: The Dominance of CYP3A4

The CYP3A subfamily, and particularly CYP3A4, is the most abundant and versatile P450 enzyme in the human liver and intestine.[8][11] It is responsible for the metabolism of numerous calcium channel blockers, including felodipine and nifedipine.[12][13] Studies on analogous dihydropyridines, such as nicardipine and nimodipine, have conclusively shown that CYP3A is the principal isoform involved in their dehydrogenation.[14][15][16] Therefore, any in vitro investigation of nitrendipine metabolism must be predicated on the central role of CYP3A4. Its high expression levels and catalytic efficiency towards this structural class make it the primary determinant of nitrendipine's metabolic fate.[11]

Caption: Nitrendipine is oxidized by CYP3A4 to its inactive metabolite.

Experimental Design: Rationale and Self-Validation

A robust protocol is one that is not only precise in its execution but also built on a foundation of sound scientific choices that ensure the data generated is meaningful and reproducible.

The In Vitro System: Why Human Liver Microsomes (HLM)?

For studying Phase I metabolism, HLM is the gold-standard system. Microsomes are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[17] This subcellular fraction is enriched with CYP enzymes and their essential redox partner, NADPH-cytochrome P450 reductase.[9]

-

Expertise & Causality: We choose HLM over whole hepatocytes for this specific study because our goal is to isolate and characterize a single, CYP-mediated reaction. Hepatocytes contain the full complement of Phase I and Phase II enzymes, which could lead to subsequent conjugation of metabolites, complicating the analysis.[7] HLM allows us to focus exclusively on the initial oxidative step.

-

Trustworthiness: Using pooled HLM from multiple donors (typically >10) is critical. This averages out the significant inter-individual variability in CYP3A4 expression and activity, making the resulting kinetic data more representative of the general population.[11]

The Engine of Metabolism: The NADPH-Generating System

CYP enzymes are not self-sufficient; they require a constant supply of reducing equivalents (electrons) to function.[9] This is provided by NADPH. In an in vitro assay, simply adding NADPH is suboptimal as it is rapidly consumed.

-

Expertise & Causality: A self-validating protocol incorporates an NADPH-generating system. This typically consists of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (glucose-6-phosphate dehydrogenase). This system continuously regenerates NADPH from NADP+, ensuring a stable, non-rate-limiting cofactor supply throughout the incubation period. This prevents premature slowing or stopping of the reaction due to cofactor depletion.

A Validated Protocol for Measuring Nitrendipine Dehydrogenation in HLM

This protocol is designed to be a self-validating system for determining the rate of dehydro-nitrendipine formation.

Reagents and Materials

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Nitrendipine (stock solution in DMSO or Methanol)

-

Dehydro-nitrendipine analytical standard

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Generating System Solution A (e.g., NADP+, Glucose-6-Phosphate)

-

NADPH Generating System Solution B (e.g., Glucose-6-Phosphate Dehydrogenase)

-

Ice-cold Acetonitrile containing an internal standard (e.g., Nifedipine, Nimodipine) for quenching and protein precipitation.[18][19]

-

Refrigerated Centrifuge

-

Incubating Water Bath or Block (37°C)

Step-by-Step Experimental Workflow

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine potassium phosphate buffer, water, and HLM to achieve a final protein concentration of 0.2-0.5 mg/mL.

-

Add nitrendipine to achieve the desired final substrate concentration (e.g., 1 µM for initial rate assessment).

-

Causality Check: The final concentration of the organic solvent (from the drug stock) should be <1% to avoid inhibiting enzyme activity.

-

-

Pre-incubation:

-

Vortex the mixture gently and place it in the 37°C water bath for 5 minutes. This allows the system to reach thermal equilibrium before the reaction starts.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

-

Vortex gently and immediately return the tube to the 37°C bath. This is Time Zero (T=0).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

-

Reaction Termination (Quenching):

-

Immediately add the aliquot to a separate tube containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.

-

Trustworthiness Check: The 3:1 ratio of acetonitrile to aqueous sample ensures efficient and immediate termination of enzymatic activity and complete precipitation of microsomal proteins.

-

-

Sample Workup:

-

Vortex the quenched samples vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

-

Caption: Workflow for in vitro metabolism of nitrendipine in HLM.

Bioanalytical Methodology: LC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its exceptional sensitivity and specificity.[18][20] It can accurately measure the concentrations of both the parent drug and its metabolite, even in a complex biological matrix.

Data Presentation: Typical LC-MS/MS Parameters

The following table summarizes a typical set of starting parameters for the method. These must be optimized in the user's own laboratory.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, <3 µm particle size | Provides excellent reversed-phase retention and separation for nitrendipine and its more polar metabolite.[18][19] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode detection. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | The organic phase for eluting the analytes from the C18 column.[19] |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical HPLC columns. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode | Both have been shown to be effective for these analytes.[18][19] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate specificity by monitoring a unique precursor ion → product ion transition for each compound. |

| MRM Transitions | To be determined empirically by infusing pure standards | A crucial step in method development to ensure maximum sensitivity and to confirm compound identity. |

Data Analysis and Interpretation

Once the samples are analyzed, the raw data (peak areas) must be converted into meaningful results.

-

Standard Curve: A standard curve is generated by plotting the peak area ratio (Analyte/Internal Standard) against the known concentration of serially diluted analytical standards. This curve is used to calculate the concentration of dehydro-nitrendipine in the unknown samples. The curve should be linear with an r² ≥ 0.99.[18][19]

-

Metabolite Formation Profile: The calculated concentration of dehydro-nitrendipine (pmol/mg protein) is plotted against incubation time (minutes).

-

Rate of Metabolism: For Michaelis-Menten kinetics, the initial rate of the reaction (V₀) is determined from the linear portion of the metabolite formation curve (typically the first few time points). The rate is expressed as pmol of metabolite formed per minute per mg of microsomal protein.

Data Presentation: Representative Kinetic Parameters

While specific in vitro kinetic data for nitrendipine is not as abundant as for other dihydropyridines, the values for the closely related nimodipine in HLM can serve as an authoritative benchmark for expected results.[15][16]

| Kinetic Parameter | Reported Value (for Nimodipine) | Significance |

| Kₘ (Michaelis Constant) | ~36 µM | Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate.[15][16] |

| Vₘₐₓ (Maximum Velocity) | ~17 µmol/g/min | The maximum rate of the reaction when the enzyme is saturated with the substrate.[15][16] |

Note: These values are for a related compound and should be used as a guide. Researchers must determine the specific parameters for nitrendipine empirically.

Conclusion

This guide outlines an expert-level, validated approach to studying the in vitro metabolism of nitrendipine to dehydro-nitrendipine. By grounding the protocol in the biochemical rationale of CYP3A4 function and employing robust analytical and data interpretation techniques, researchers can generate high-quality, reliable data. This information is fundamental for understanding the drug's pharmacokinetic properties, predicting potential drug-drug interactions involving CYP3A4 inhibitors or inducers, and supporting broader drug development and regulatory filing objectives.

References

-

Title: Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. Source: PubMed URL: [Link]

-

Title: Quantitative Determination of Nitrendipine in Human Plasma Using High-Performance Liquid Chromatography-Mass Spectrometry. Source: PubMed URL: [Link]

-

Title: Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography–tandem mass spectrometry. Source: ResearchGate URL: [Link]

-

Title: Enzyme kinetics of nicardipine metabolism in human liver microsomes. Source: Lund University Publications URL: [Link]

-

Title: Bioequivalence and metabolism of nitrendipine administered orally to healthy volunteers. Source: PubMed URL: [Link]

-

Title: Cytochrome P-450 3A4 (nifedipine oxidase) is responsible for the C-oxidative metabolism of 1-nitropyrene in human liver microsomal samples. Source: PubMed URL: [Link]

-

Title: Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Source: ResearchGate URL: [Link]

-

Title: Enzyme Kinetics and Inhibition of Nimodipine Metabolism in Human Liver Microsomes. Source: PubMed URL: [Link]

-

Title: Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Source: PubMed URL: [Link]

-

Title: A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Chromatographic assays of drug oxidation by human cytochrome P450 3A4. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: SPECTROPHOTOMETRIC DETERMINATION OF NIMODIPINE, NITRENDIPINE, LACIDIPINE IN TABLETS VIA DERIVATIZATION WITH PARA-DIMETHYLAMINOBENZALDEHYDE. Source: ResearchGate URL: [Link]

-

Title: Enzyme kinetics and inhibition of nimodipine metabolism in human liver microsomes. Source: ResearchGate URL: [Link]

-

Title: Nitrendipine. Source: Wikipedia URL: [Link]

-

Title: Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Chromatographic assays of drug oxidation by human cytochrome P450 3A4. Source: ResearchGate URL: [Link]

-

Title: Nitrendipine kinetics in normal and impaired renal function. Source: PubMed URL: [Link]

-

Title: Bioequivalence and Metabolism of Nitrendipine Administered Orally to Healthy Volunteers. Source: DeepDyve URL: [Link]

-

Title: Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Drug Metabolism - The Importance of Cytochrome P450 3A4. Source: Medsafe, New Zealand Medicines and Medical Devices Safety Authority URL: [Link]

-

Title: Antihypertensive mechanism of action and binding sites of nitrendipine. Source: PubMed URL: [Link]

-

Title: Pharmacokinetics of nitrendipine in patients with renal failure: comparison to normal subjects. Source: PubMed URL: [Link]

-

Title: Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression. Source: PubMed URL: [Link]

-

Title: Nitrendipine: identification and synthesis of main metabolites. Source: PubMed URL: [Link]

-

Title: Biochemistry, Cytochrome P450. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Development of an in vitro metabolic hepatic clearance method. Source: JRC Publications Repository URL: [Link]

-

Title: In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Source: BioIVT URL: [Link]

Sources

- 1. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrendipine - Wikipedia [en.wikipedia.org]

- 4. Bioequivalence and metabolism of nitrendipine administered orally to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrendipine: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatographic assays of drug oxidation by human cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme kinetics of nicardipine metabolism in human liver microsomes - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 15. Enzyme kinetics and inhibition of nimodipine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bioivt.com [bioivt.com]

- 18. Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative determination of nitrendipine in human plasma using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photodegradation Kinetics of Nitrendipine to Dehydro-nitrendipine

Executive Summary

Nitrendipine, a prominent member of the 1,4-dihydropyridine (DHP) class of calcium channel blockers, is a widely prescribed antihypertensive agent.[1] A critical liability of the DHP scaffold is its inherent photosensitivity, leading to degradation that compromises therapeutic efficacy and potentially introduces phototoxic degradants.[1] This guide provides a comprehensive technical overview of the primary photodegradation pathway of nitrendipine—its oxidation to the inactive pyridine analogue, dehydro-nitrendipine. We will explore the underlying photochemical mechanism, present a detailed, field-proven experimental protocol for quantifying the degradation kinetics, and discuss the interpretation of the resulting data. This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry, offering the foundational knowledge required to design robust photostability studies and develop light-protected dosage forms.

Introduction: The Imperative of Photostability in Drug Development

The International Council for Harmonisation (ICH) guideline Q1B mandates photostability testing as an integral component of stress testing for new drug substances and products.[2][3] This is because light exposure can induce chemical transformations that reduce a drug's potency, alter its dissolution profile, or generate harmful byproducts. For the 1,4-dihydropyridine class of drugs, including nitrendipine, photosensitivity is a well-documented class-wide issue.[4][5]

The primary photodegradation route for nitrendipine involves the aromatization of the dihydropyridine ring into a pyridine ring, yielding dehydro-nitrendipine.[4][6] This transformation is not a minor structural change; it results in a complete loss of pharmacological activity because the planar pyridine structure cannot adopt the specific conformation required for binding to L-type calcium channels.[1] Consequently, understanding the rate and mechanism of this degradation is paramount for ensuring the quality, safety, and efficacy of nitrendipine-containing medicines throughout their shelf life. This guide provides the theoretical framework and a practical, validated workflow to characterize these critical kinetic parameters.

Mechanistic Framework of Nitrendipine Photodegradation

The conversion of nitrendipine to dehydro-nitrendipine is a photo-oxidative process. While the complete mechanism can be complex and influenced by the surrounding medium, the core transformation involves the removal of two hydrogen atoms from the 1,4-dihydropyridine ring.

The Chemical Transformation:

The process is fundamentally an oxidation reaction where the dihydropyridine moiety is aromatized.[7] Recent studies suggest that singlet oxygen may play a role in abstracting the two hydrogen radicals, leading to the formation of the more stable aromatic pyridine ring.[8]

Caption: Nitrendipine's conversion to its inactive dehydro-nitrendipine form.

Factors Influencing Reaction Kinetics:

The rate of photodegradation is not an immutable constant. It is highly dependent on several environmental and formulation factors:

-

Solvent: The polarity and protic nature of the solvent can significantly affect the degradation rate. Studies have shown that photodegradation is particularly rapid in solution compared to the solid state.[4][9]

-

pH: The degradation of nitrendipine has been found to be faster in acidic media compared to alkaline conditions.[4][9]

-

Light Source and Intensity: The wavelength and intensity of the light source are critical. The UV-A region (320-400 nm) is particularly damaging to dihydropyridines.[4]

-

Presence of Oxygen: As an oxidative process, the availability of dissolved oxygen can influence the reaction mechanism and rate.

A Validated Protocol for Kinetic Analysis

This section details a robust, self-validating experimental workflow for determining the photodegradation kinetics of nitrendipine. The protocol is designed in accordance with ICH Q1B principles and employs High-Performance Liquid Chromatography (HPLC) for accurate quantification.[2]

To determine the kinetic order, rate constant (k), and half-life (t½) of nitrendipine photodegradation to dehydro-nitrendipine in a methanolic solution under controlled UV-A irradiation.

-

Materials: Nitrendipine reference standard, Dehydro-nitrendipine reference standard (if available), HPLC-grade methanol, HPLC-grade water, Formic acid (or other suitable modifier), Quartz cuvettes or cells (transparent to UV).

-

Instrumentation:

-

Photostability Chamber: A chamber equipped with a calibrated light source compliant with ICH Q1B Option 2, specifically a near-UV fluorescent lamp with significant emission between 350 nm and 370 nm.[2] The chamber should provide controlled temperature.

-

Validated HPLC System: An HPLC with a UV detector, autosampler, and a suitable reversed-phase column (e.g., C18).

-

Analytical Balance, Volumetric Glassware.

-

Caption: Step-by-step workflow for the kinetic study of nitrendipine photodegradation.

-

Preparation of Solutions:

-

Accurately weigh and dissolve nitrendipine reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Protect this solution from light using amber glassware.

-

Dilute the stock solution with methanol to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL). This will be your starting solution (t=0).

-

-

Photostability Exposure:

-

Transfer a portion of the working solution into a quartz cell, ensuring uniform exposure to the light source.

-

Place a parallel sample, wrapped completely in aluminum foil, in the chamber to serve as a "dark" control. This is a critical self-validating step to ensure degradation is photolytic and not thermal or oxidative.

-

Expose the samples to a controlled light source as specified by ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter for confirmatory studies).[2]

-

At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw an aliquot from the exposed and dark control solutions. Immediately place the aliquots in amber HPLC vials to prevent further degradation.

-

-

HPLC Analysis:

-

Analyze the collected samples using a validated, stability-indicating HPLC method. The method must be capable of resolving nitrendipine from dehydro-nitrendipine and any other potential degradants.[9]

-

A typical method is presented in the table below. The key is achieving baseline separation.

-

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for these compounds. |

| Mobile Phase | Methanol:Water (70:30 v/v) with 0.1% Formic Acid | Provides optimal polarity for elution and sharp peak shapes.[10] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 238 nm | A wavelength where both nitrendipine and its degradant have significant absorbance.[10] |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

-

Data Analysis and Kinetic Modeling:

-

From the HPLC data, calculate the concentration of nitrendipine remaining at each time point.

-

To determine the reaction order, plot the data according to the integrated rate laws:

-

Zero-Order: [Concentration] vs. Time (should be a straight line)

-

First-Order: Natural Log of [Concentration] (ln[C]) vs. Time (should be a straight line)

-

-

Nitrendipine photodegradation in solution typically follows first-order kinetics.[4][6][9] Therefore, a plot of ln[Nitrendipine] vs. time should yield a straight line.

-

Calculate the linear regression for the first-order plot. The quality of the fit (R² value) validates the kinetic model; a value >0.95 is generally considered a good fit.

-

The rate constant (k) is the negative of the slope of this line.

-

The half-life (t½) can then be calculated using the first-order equation: t½ = 0.693 / k .

-

Interpreting Results and Implications

An exemplary data set and the resulting calculations are shown below.

Table 2: Example Degradation Data

| Time (min) | Nitrendipine Conc. (µg/mL) | ln[Nitrendipine] |

|---|---|---|

| 0 | 10.00 | 2.303 |

| 10 | 8.98 | 2.195 |

| 20 | 8.05 | 2.086 |

| 40 | 6.51 | 1.873 |

| 60 | 5.27 | 1.662 |

| 90 | 3.82 | 1.340 |

| 120 | 2.78 | 1.022 |

Table 3: Calculated Kinetic Parameters

| Parameter | Value | Derivation |

|---|---|---|

| Kinetic Model | First-Order | Linear plot of ln[C] vs. Time |

| R² Value | 0.9991 | From linear regression |

| Rate Constant (k) | 0.0107 min⁻¹ | - (Slope of ln[C] vs. Time) |

| Half-Life (t½) | 64.8 min | 0.693 / 0.0107 |

A high R² value confirms the first-order model is appropriate. The rate constant provides a quantitative measure of how quickly the drug degrades under the specific light conditions. The half-life offers an intuitive measure of its stability—in this example, half of the drug is lost after approximately 65 minutes of continuous exposure.

-

Mass Balance: A key self-validating step is to perform a mass balance analysis. At any given time point, the molar concentration of nitrendipine lost should ideally equal the molar concentration of dehydro-nitrendipine formed. This confirms that the conversion is the primary pathway and no other significant degradation routes are occurring.

-

Dark Control: The concentration of nitrendipine in the dark control sample should remain unchanged throughout the experiment. Any degradation observed here would point to a non-photolytic issue (e.g., thermal instability, reaction with the solvent) and would invalidate the results.

Conclusion and Formulation Strategies

The photodegradation of nitrendipine to its inactive dehydro-nitrendipine analogue is a critical stability concern that follows first-order kinetics in solution.[4] The experimental framework detailed in this guide provides a reliable and robust method for quantifying this degradation, grounded in the principles of ICH guidelines. The kinetic parameters derived from these studies are not merely academic; they are essential for making informed decisions in drug development. A rapid degradation rate necessitates the implementation of protective strategies, such as:

-

Light-Resistant Primary Packaging: Using amber glass bottles or opaque blister packs.

-

Film Coatings: Applying coatings containing UV-absorbing agents like titanium dioxide to tablets.

-

Formulation Excipients: Incorporating antioxidants or UV-absorbing excipients directly into the formulation.

By rigorously characterizing the photodegradation kinetics, scientists can ensure that the final pharmaceutical product maintains its integrity, potency, and safety from manufacturing to patient administration.

References

-

Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. Available at: [Link]

-

ResearchGate. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Available at: [Link]

-

Zhu, J., et al. (2001). Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 935-42. Available at: [Link]

-

Semantic Scholar. (n.d.). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Available at: [Link]

-

Kawabata, K., et al. (2023). Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms. Analytical Sciences, 39(11), 1791-1803. Available at: [Link]

-

ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. Available at: [Link]

-

Tipre, D. N., & Vavia, P. R. (2001). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 705-14. Available at: [Link]

-

Squella, J. A., et al. (1990). A polarographic study of the photodegradation of nitrendipine. Journal of Pharmaceutical and Biomedical Analysis, 8(1), 43-7. Available at: [Link]

-

Gu, R., et al. (2008). Quantitative Determination of Nitrendipine in Human Plasma Using High-Performance Liquid Chromatography-Mass Spectrometry. Arzneimittelforschung, 58(4), 180-4. Available at: [Link]

-

Javidnia, K., et al. (2008). Application of a self-modeling curve resolution method for studying the photodegradation kinetics of nitrendipine and felodipine. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 597-602. Available at: [Link]

-

ResearchGate. (n.d.). Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography–tandem mass spectrometry. Available at: [Link]

-

Ioele, G., et al. (2020). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 12(1), 25-36. Available at: [Link]

-

Marinkovic, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-8. Available at: [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

ResearchGate. (n.d.). Different photodegradation behavior of barnidipine under natural and forced irradiation. Available at: [Link]

-

Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. Available at: [Link]

-

YouTube. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available at: [Link]

-

Logoyda, L., et al. (2022). SPECTROPHOTOMETRIC DETERMINATION OF NIMODIPINE, NITRENDIPINE, LACIDIPINE IN TABLETS VIA DERIVATIZATION WITH PARA-DIMETHYLAMINOBENZALDEHYDE. ScienceRise: Pharmaceutical Science, 5(39), 30-37. Available at: [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

ResearchGate. (n.d.). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Available at: [Link]

-

Hemmateenejad, B., et al. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Journal of Pharmaceutical and Biomedical Analysis, 31(6), 1193-201. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. scispace.com [scispace.com]

- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A polarographic study of the photodegradation of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidative Degradation Pathway of Nitrendipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrendipine, a dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent.[1] Its therapeutic efficacy and safety are intrinsically linked to its metabolic fate, which is predominantly governed by oxidative degradation. This guide provides a comprehensive technical overview of the oxidative degradation pathways of nitrendipine, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will delve into the core chemical transformations, the enzymatic machinery responsible, and the analytical methodologies crucial for characterizing this degradation. The primary oxidative event is the aromatization of the dihydropyridine ring to its pyridine analog, a reaction primarily catalyzed by cytochrome P450 enzymes, most notably CYP3A4.[2][3] Concurrently, other significant metabolic reactions include ester hydrolysis and hydroxylation of the methyl groups.[4] Understanding these pathways is paramount for predicting drug-drug interactions, ensuring drug stability, and optimizing therapeutic outcomes. This document will further explore in vitro and in vivo models for studying nitrendipine metabolism and present detailed experimental protocols for forced degradation studies.

Introduction: The Clinical Significance of Nitrendipine and Its Metabolism

Nitrendipine exerts its therapeutic effect by blocking L-type calcium channels in smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Following oral administration, nitrendipine undergoes extensive first-pass metabolism in the liver, which significantly influences its bioavailability.[1][5] The metabolic products are largely inactive and polar, facilitating their excretion.[1] Therefore, a thorough understanding of its degradation pathways is not merely an academic exercise but a critical component of its clinical pharmacology. Variations in metabolic activity, often due to genetic polymorphisms in metabolizing enzymes or co-administration of other drugs, can lead to significant inter-individual differences in drug exposure and response.[3][6]

The Core Oxidative Degradation Pathway: From Dihydropyridine to Pyridine

The hallmark of nitrendipine's metabolism is the oxidative conversion of its 1,4-dihydropyridine ring to a pyridine ring. This process, also known as dehydrogenation or aromatization, results in the formation of dehydronitrendipine, the major metabolite.[4][7] This transformation leads to a loss of pharmacological activity.

Enzymatic Catalysis: The Role of Cytochrome P450

The oxidation of nitrendipine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[2][3][8] Specifically, CYP3A4 is the principal enzyme responsible for the dehydrogenation of nitrendipine.[9] This has significant clinical implications, as many other drugs are also substrates, inhibitors, or inducers of CYP3A4, creating a high potential for drug-drug interactions.[3][9]

Other Metabolic Transformations

Beyond the primary oxidation to its pyridine analog, nitrendipine undergoes several other metabolic transformations:[4]

-

Ester Hydrolysis: The ester groups at the 3 and 5 positions of the dihydropyridine ring can be hydrolyzed to form the corresponding carboxylic acids.[4][10] This process can occur both before and after the oxidation of the dihydropyridine ring.

-

Hydroxylation: The methyl groups at the 2 and 6 positions of the pyridine ring can be hydroxylated, forming hydroxymethyl metabolites.[4][10]

-

Nitro Group Reduction: While less prominent, the nitro group on the phenyl ring can be reduced to a nitroso or amino group.

These metabolic steps result in a variety of more polar metabolites that are readily excreted in the urine, with glucuronide conjugates also being detected.[11][12]

Visualizing the Degradation Pathway

To illustrate the relationships between nitrendipine and its primary metabolites, the following pathway diagram is provided.

Caption: Oxidative degradation pathway of Nitrendipine.

Methodologies for Studying Nitrendipine Degradation

A robust understanding of nitrendipine's degradation requires sophisticated analytical techniques and well-designed experimental models.

Analytical Techniques

High-performance liquid chromatography (HPLC) is the cornerstone for separating and quantifying nitrendipine and its degradation products.[7][13][14] Other valuable techniques include:

-

High-Performance Thin-Layer Chromatography (HPTLC): A complementary technique for separation and quantification.[7]

-

Spectrophotometry: Useful for kinetic studies of degradation.[7]

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), it is indispensable for the structural elucidation of metabolites.[15]